molecular formula C26H36N2O4S B15099220 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide

Cat. No.: B15099220
M. Wt: 472.6 g/mol
InChI Key: DCVFTFDHGWHGCR-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide is a complex organic compound with a unique structure that combines a benzyl group, a dioxidotetrahydrothiophenyl group, and a hexyloxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide typically involves multiple steps, including the formation of the amide bond and the introduction of the hexyloxy group. One common method involves the reaction of 4-(dimethylamino)benzylamine with 4-(hexyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzoic acid, while reduction may produce N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzyl alcohol .

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H36N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-4-hexoxybenzamide

InChI

InChI=1S/C26H36N2O4S/c1-4-5-6-7-17-32-25-14-10-22(11-15-25)26(29)28(24-16-18-33(30,31)20-24)19-21-8-12-23(13-9-21)27(2)3/h8-15,24H,4-7,16-20H2,1-3H3

InChI Key

DCVFTFDHGWHGCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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